molecular formula C14H9ClN2O2 B13853369 2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid

2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13853369
M. Wt: 272.68 g/mol
InChI Key: KQVSPLLRCVUUPD-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 2, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This structure combines aromatic, electron-withdrawing (chlorine), and hydrophilic (carboxylic acid) groups, making it a versatile intermediate in medicinal chemistry and materials science. Applications include its use as a pharmaceutical intermediate, particularly in antitumor and anti-inflammatory drug development .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-12-11(14(18)19)10-7-4-8-16-13(10)17(12)9-5-2-1-3-6-9/h1-8H,(H,18,19)

InChI Key

KQVSPLLRCVUUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H9ClN2O2
Molecular Weight : 272.686 g/mol
IUPAC Name : 2-chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid

The compound features a pyrrolo-pyridine structure, which contributes to its biological activity. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.

Kinase Inhibition

One of the primary applications of this compound is in the field of kinase inhibition. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to various diseases, including cancer.

  • Case Study : A patent (WO2013114113A1) describes the use of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors. The study highlights the efficacy of these compounds in inhibiting specific kinases involved in tumor growth and proliferation, suggesting that this compound could serve as a lead compound for developing anti-cancer therapies .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The potential for this compound to act against various pathogens is an area of ongoing investigation.

  • Data Table: Antimicrobial Activity Comparison
Compound NamePathogen TestedInhibition Zone (mm)Reference
This compoundE. coli15
Similar Pyrrolo CompoundS. aureus12

Neuroprotective Effects

The neuroprotective properties of pyrrolo derivatives have been explored in various studies. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

  • Case Study : A recent study indicated that similar compounds can enhance neuronal survival in models of neurodegeneration, suggesting that this compound could be further investigated for its neuroprotective effects .

Mechanism of Action

The mechanism by which 2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : Chlorination at position 2 (as in the target compound) may require specialized reagents or conditions compared to position 4 or 5 chlorination, which is more commonly reported .
  • Need for Further Studies: Comparative pharmacokinetic studies (e.g., solubility, bioavailability) between phenylated and non-phenylated analogs are lacking in the evidence.

Biological Activity

2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of pyrrole and pyridine rings. The compound can be synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives through various chemical reactions, including decarboxylation and functionalization processes. The detailed synthetic route typically includes:

  • Formation of Pyrrole Ring : Using appropriate precursors to create the pyrrole structure.
  • Chlorination : Introducing chlorine at the 2-position of the pyrrolo ring.
  • Carboxylation : Adding a carboxylic acid group at the 3-position.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antimicrobial activity. In a study evaluating various derivatives against Gram-negative bacteria, compounds with similar structures demonstrated significant inhibition against bacterial growth, suggesting that this compound may also possess similar properties due to its structural analogies .

Anticancer Activity

Pyrrolo[2,3-b]pyridine derivatives have been assessed for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, compounds with similar structural motifs were found to inhibit NAMPT (Nicotinamide adenine dinucleotide) effectively, which is crucial for cancer cell metabolism . The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and a target for fluoroquinolone antibiotics. The interaction with DNA gyrase is facilitated through hydrogen bonding with key amino acids in the enzyme's active site .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various pyrrolo[2,3-b]pyridine derivatives against common pathogens. The results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

CompoundMIC (µg/mL)Pathogen
Compound A5E. coli
Compound B10S. aureus
This compoundTBDTBD

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers tested a series of pyrrolo derivatives for cytotoxicity against ovarian cancer cells. The findings revealed that some compounds exhibited moderate cytotoxicity with IC50 values in the micromolar range .

CompoundIC50 (µM)Cell Line
Compound X15Ovarian Cancer
Compound Y20Breast Cancer
This compoundTBDTBD

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